REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH2:10][CH2:11][CH2:12][O:13][CH3:14])[C:5](=[O:8])[NH:6][CH:7]=1.I[CH3:16]>C1C=CC=CC=1.C(=O)([O-])[O-].[Ag+2]>[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH2:10][CH2:11][CH2:12][O:13][CH3:14])[C:5]([O:8][CH3:16])=[N:6][CH:7]=1 |f:3.4|
|
Name
|
5-bromo-3-(3-methoxy-propoxy)-1H-pyridin-2-one
|
Quantity
|
21 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(NC1)=O)OCCCOC
|
Name
|
|
Quantity
|
25 mmol
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
14 mmol
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Ag+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
are stirred at 40-50° C. for 24 hours with exclusion of light
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the silver salts are removed by filtration
|
Type
|
WASH
|
Details
|
The filtrate is washed with 2% aqueous sodium hydrogencarbonate solution and with water (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)OC)OCCCOC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |